molecular formula C7H8ClN3O4S B12678857 Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- CAS No. 4793-73-1

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-

Cat. No.: B12678857
CAS No.: 4793-73-1
M. Wt: 265.68 g/mol
InChI Key: WMMMACHQLMVPEW-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid core substituted with chloro, hydrazino, and sulfamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated synthesis can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfamoyl group may interact with various proteins, affecting their function and stability. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids, such as:

Uniqueness

What sets Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl- apart is the combination of chloro, hydrazino, and sulfamoyl groups, which confer unique reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

4793-73-1

Molecular Formula

C7H8ClN3O4S

Molecular Weight

265.68 g/mol

IUPAC Name

4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15)

InChI Key

WMMMACHQLMVPEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NN)C(=O)O

Origin of Product

United States

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